![molecular formula C8H6N2O2 B13551185 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.
Preparation Methods
The synthesis of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrido[3,4-d]pyrimidine:
Pyrido[4,3-d]pyrimidine: This isomer also exhibits different properties due to its ring structure.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pyrido[1,2-c]pyrimidine-1,3-dione |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h1-5H,(H,9,11,12) |
InChI Key |
NMVFPAXKGOERKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)NC(=O)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


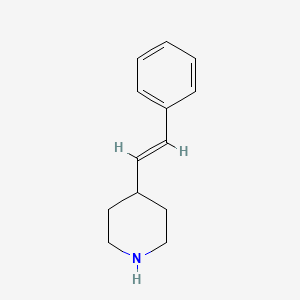
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
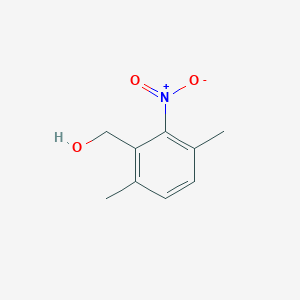
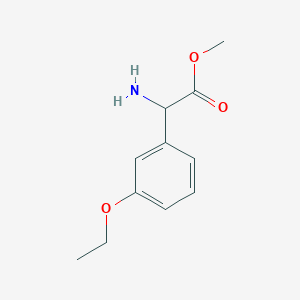
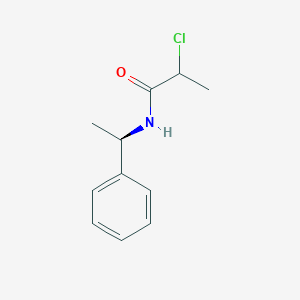
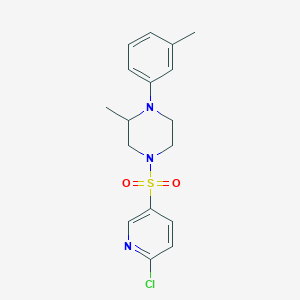
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
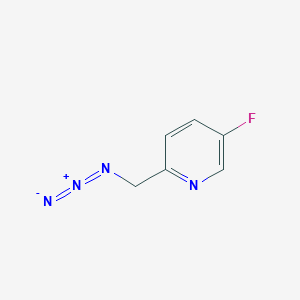
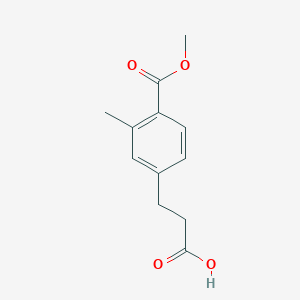

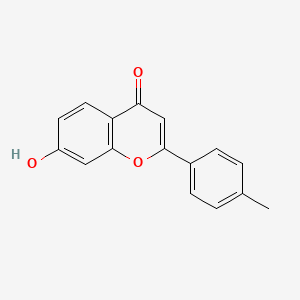
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)


